![molecular formula C7H11ClN2O2 B1336393 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride CAS No. 1052530-15-0](/img/structure/B1336393.png)
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride
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Overview
Description
“3-(2-methyl-1H-imidazol-1-yl)propanoic acid” is a compound with the CAS Number: 24647-62-9 . It has a molecular weight of 154.17 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is "3-(2-methylimidazol-1-yl)propanoic acid" . The InChI code is "1S/C7H10N2O2/c1-6-8-3-5-9(6)4-2-7(10)11/h3,5H,2,4H2,1H3,(H,10,11)" .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 123-124 degrees Celsius . The molecular weight of the compound is 154.17 g/mol .Scientific Research Applications
Antiviral Research
Given their antiviral activity, these compounds could be studied for their potential use in treating viral infections.
Each of these fields offers a unique avenue for scientific exploration and potential therapeutic development. It’s important to note that the specific applications for “3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride” would need to be validated through rigorous scientific research
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole derivatives , can influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGKOZPPTVIJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride |
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